molecular formula C26H29N3O3S B11308494 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11308494
M. Wt: 463.6 g/mol
InChI Key: BXDHBPTZKQKSJA-UHFFFAOYSA-N
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Description

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines several functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, starting from commercially available precursors. One common approach is the Bischler-Napieralski-type synthesis, which involves the cyclization of phenylethanols and nitriles using trifluoromethanesulfonic anhydride (Tf2O) as a catalyst . This method provides a stable and reactive primary phenylethyl carbocation, which undergoes tandem annulation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., CAN, NaBrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of AKR1C3, the compound binds to the enzyme’s active site, blocking its catalytic activity and preventing the conversion of substrates involved in cancer progression . The sulfonyl and dihydroisoquinoline moieties play a crucial role in the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and biological activities. Its structure allows for selective inhibition of specific enzymes, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

4-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C26H29N3O3S/c1-3-18-12-13-20(25-22-10-6-7-11-23(22)26(30)28(2)27-25)16-24(18)33(31,32)29-15-14-19-8-4-5-9-21(19)17-29/h4-5,8-9,12-13,16H,3,6-7,10-11,14-15,17H2,1-2H3

InChI Key

BXDHBPTZKQKSJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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